Scientific Field: Analytical Sciences, Crystallography
Summary of the Application: The crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II) has been determined using X-ray crystallography .
Methods of Application: The complex crystallizes on an inversion center in distorted square planar coordination around platinum with triphenylphosphine ligands in trans positions to each other and with two molecules of dichloromethane as solvate .
Results or Outcomes: The results of this study provided valuable insights into the crystal structure of trans-Dibromobis(triphenylphosphine)palladium(II), which can be useful in various fields of research .
Scientific Field: Chemistry, Catalysis
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination and for the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Scientific Field: Organic Chemistry, Synthetic Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a catalyst for various organic synthesis reactions, including the equilibrium palladation of alkanes and arenes and functionalization of hydrocarbons .
Methods of Application: This compound is used as a reactant for homocoupling reactions induced by P-C reductive elimination .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, contributing to the successful synthesis of various organic compounds .
Scientific Field: Inorganic Chemistry, Coordination Chemistry
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the preparation of palladium imidazolylidene complexes via Suzuki coupling reactions .
Methods of Application: The compound is used as a starting material in the synthesis of palladium imidazolylidene complexes, which are prepared via Suzuki coupling reactions .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these reactions has been shown to be effective, leading to the successful preparation of palladium imidazolylidene complexes .
Scientific Field: Nanotechnology, Material Science
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used in the field of nanotechnology. It is used in the preparation of high purity, submicron and nanopowder forms .
Methods of Application: The compound is used as a starting material in the synthesis of nanopowders. The exact methods and parameters can vary depending on the specific application .
Results or Outcomes: The use of trans-Dibromobis(triphenylphosphine)palladium(II) in these applications has been shown to be effective, leading to the successful preparation of nanopowders .
Scientific Field: Biochemistry, Proteomics
Summary of the Application: Trans-Dibromobis(triphenylphosphine)palladium(II) is used as a biochemical for proteomics research .
Methods of Application: The compound is used in various biochemical reactions relevant to proteomics research. The exact methods and parameters can vary depending on the specific research context .
trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination compound characterized by its unique structure and properties. Its chemical formula is CHBrPPd, and it has a molecular weight of approximately 790.80 g/mol. The compound appears as a solid and is notable for its square planar geometry, typical of many palladium complexes. The palladium center is coordinated by two triphenylphosphine ligands and two bromide ions, which contribute to its reactivity and functionality in various chemical processes .
The general reaction mechanism typically involves the oxidative addition of the substrate to the palladium center, followed by reductive elimination to yield the desired product.
The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) can be achieved through several methods:
trans-Dibromobis(triphenylphosphine)palladium(II) finds applications primarily as a catalyst in organic synthesis:
Studies on the interactions of trans-Dibromobis(triphenylphosphine)palladium(II) with various substrates indicate its effectiveness in catalyzing reactions involving aryl halides and boronic acids. The compound's ability to stabilize palladium in a low oxidation state enhances its catalytic efficiency compared to other palladium complexes .
Several compounds exhibit similar structural characteristics and catalytic properties to trans-Dibromobis(triphenylphosphine)palladium(II). Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(triphenylphosphine)palladium chloride | Square planar coordination | Commonly used as a precursor for various catalysts |
Tetrakis(triphenylphosphine)palladium | Square planar coordination | More sterically hindered; used for different reactions |
Palladium acetate | Square planar coordination | Soluble in organic solvents; used for various couplings |
Uniqueness: What sets trans-Dibromobis(triphenylphosphine)palladium(II) apart is its specific halide ligands (bromides), which influence its reactivity profile compared to other palladium complexes that may utilize chlorides or acetates.